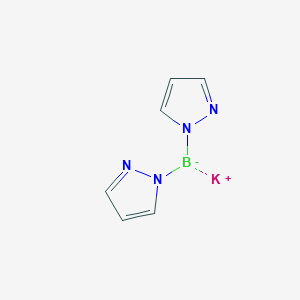

Potassium Bis(1-pyrazolyl)borohydride

Description

Propriétés

Numéro CAS |

18583-59-0 |

|---|---|

Formule moléculaire |

C6H8BKN4 |

Poids moléculaire |

186.07 g/mol |

Nom IUPAC |

potassium;di(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |

Clé InChI |

DWMRXHVQGUHAHT-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)N2C=CC=N2.[K+] |

SMILES canonique |

[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |

Origine du produit |

United States |

Synthetic Methodologies for Potassium Bis 1 Pyrazolyl Borohydride

Conventional Synthetic Routes

The most common and well-established method for synthesizing potassium bis(1-pyrazolyl)borohydride involves the direct reaction of potassium borohydride (B1222165) with pyrazole (B372694). This reaction is a member of the broader class of syntheses for poly(pyrazolyl)borate ligands, often referred to as "scorpionate" ligands.

Reaction of Potassium Borohydride with Pyrazole: Stoichiometric Control and Reaction Conditions

The synthesis of this compound is achieved by the reaction of potassium borohydride (KBH₄) with two equivalents of pyrazole (C₃H₄N₂). The reaction proceeds with the evolution of hydrogen gas as each pyrazole molecule substitutes a hydride on the boron atom. Careful control of the stoichiometry is crucial to selectively form the bis-substituted product, as the reaction can proceed to form the tris- and tetrakis(pyrazolyl)borate analogues if an excess of pyrazole is used or if the reaction temperature is too high. nih.govetsu.edu

The reaction is typically carried out in a high-boiling, inert solvent such as dry toluene (B28343). nih.gov The use of a solvent, as opposed to a neat melt reaction, allows for better temperature control and can favor the precipitation of the desired this compound, facilitating its separation from the reaction mixture. nih.gov The temperature of the reaction is a critical parameter; it must be high enough to overcome the activation energy for the substitution of the first two hydrides but not so high as to promote the formation of the tris-substituted product. etsu.edu The synthesis is generally performed under an inert atmosphere to prevent the reaction of potassium borohydride with moisture. nih.gov

A typical procedure involves refluxing a mixture of potassium borohydride and a carefully measured amount of pyrazole in dry toluene. As the reaction progresses, the this compound product often precipitates from the solution as a white solid. nih.gov

Table 1: Key Parameters for the Conventional Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | Potassium Borohydride, Pyrazole | Formation of the borate (B1201080) complex. |

| Stoichiometry | ~1:2 (KBH₄ : Pyrazole) | To favor the formation of the bis-substituted product. |

| Solvent | Dry Toluene | Provides a controlled reaction medium and can facilitate product precipitation. nih.gov |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent decomposition of the borohydride reactant. nih.gov |

Optimization Strategies for Compound Yield and Purity

Optimizing the yield and purity of this compound primarily revolves around minimizing the formation of over-substituted byproducts, namely potassium hydrotris(1-pyrazolyl)borate and potassium tetrakis(1-pyrazolyl)borate.

One of the key optimization strategies is the careful control of reaction temperature. etsu.edu A temperature that is too high will invariably lead to a mixture of products, which can be difficult to separate. Therefore, finding the optimal temperature for a specific set of reaction conditions is paramount. nih.gov

Another critical factor is the choice of solvent. The use of a solvent in which the desired bis-substituted product has limited solubility at room temperature can significantly improve purity. As the reaction mixture cools, the product crystallizes or precipitates, leaving the more soluble unreacted starting materials and byproducts in the solution. nih.gov Filtration of the precipitated solid followed by washing with a non-polar solvent, such as cold toluene or hexane, can effectively remove these impurities. nih.gov

For reactions that result in a mixture of products, purification can be challenging. Fractional crystallization from a suitable solvent, such as acetonitrile, has been employed for the purification of related poly(pyrazolyl)borate salts and could be a viable strategy for isolating pure this compound. nih.gov

Table 2: Optimization and Purification Strategies

| Strategy | Description | Expected Outcome |

| Precise Stoichiometry | Using a strict ~1:2 molar ratio of KBH₄ to pyrazole. | Minimizes the formation of tris- and tetrakis- byproducts. |

| Temperature Control | Maintaining the lowest effective temperature for the reaction. etsu.edu | Reduces the rate of over-substitution reactions. |

| Solution-Based Synthesis | Using a solvent like dry toluene instead of a neat melt. nih.gov | Allows for better temperature control and selective precipitation of the product. nih.gov |

| Purification by Precipitation | Allowing the product to precipitate from the reaction mixture upon cooling. nih.gov | Isolates the desired product from soluble impurities. nih.gov |

| Washing | Washing the isolated solid with a non-polar solvent. nih.gov | Removes residual unreacted pyrazole and other soluble impurities. nih.gov |

Exploration of Alternative Synthetic Approaches

In addition to the conventional synthetic route, researchers have explored alternative methodologies to improve reaction efficiency, selectivity, and safety.

One such alternative is microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. zu.edu.lysciencepg.comresearchgate.net The application of microwave energy can lead to rapid and uniform heating of the reaction mixture, potentially allowing for better control over the reaction and product distribution. zu.edu.ly However, careful optimization of microwave power and irradiation time is necessary, as excessive power can lead to the formation of a mixture of bis-, tris-, and unreacted starting materials. zu.edu.ly

Another promising alternative approach involves the use of haloborane reagents , such as a chloroborane (B76620) dimethylsulfide complex (BH₂Cl·SMe₂). acs.orgnih.gov This method offers a high degree of selectivity for the synthesis of bis(pyrazolyl)borates under mild conditions. acs.org The reaction typically involves the in situ formation of a pyrazolide salt by reacting pyrazole with a base, followed by the addition of the chloroborane reagent. acs.org A key advantage of this method is the ability to use stoichiometric amounts of the reactants, which minimizes the formation of byproducts and simplifies purification. acs.orgnih.gov Furthermore, this approach has been shown to be compatible with a wider range of functional groups on the pyrazole ring that might be sensitive to the harsher conditions of the conventional method. acs.org

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Conventional Route | Well-established, uses readily available starting materials. | Can be difficult to control selectivity, may require high temperatures and long reaction times. acs.org |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields. zu.edu.ly | Requires specialized equipment, optimization of parameters is crucial to avoid product mixtures. zu.edu.ly |

| Haloborane Route | High selectivity, mild reaction conditions, compatible with various functional groups, uses stoichiometric amounts of reactants. acs.orgnih.gov | Requires the use of haloborane reagents which may be more expensive or require special handling. |

Advanced Spectroscopic and Structural Characterization of Potassium Bis 1 Pyrazolyl Borohydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Potassium Bis(1-pyrazolyl)borohydride, offering precise insights into its atomic arrangement and electronic environment.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyrazolyl rings and the borohydride (B1222165) moiety. In a suitable deuterated solvent such as acetonitrile-d₃, the spectrum reveals the chemical shifts and coupling patterns characteristic of the molecule's structure.

The protons on the pyrazolyl rings typically appear as distinct multiplets in the aromatic region of the spectrum. The proton at the 4-position of the pyrazolyl ring is observed as a triplet, while the protons at the 3- and 5-positions appear as doublets. The integration of these signals confirms the presence of two pyrazolyl rings per molecule. A broad quartet, resulting from the coupling of the protons with the boron nucleus (¹¹B, I=3/2), is often observed for the B-H protons. The specific chemical shifts can be influenced by the solvent and the presence of any coordinated metal ions.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazolyl H³ | ~7.5 | d |

| Pyrazolyl H⁴ | ~6.1 | t |

| Pyrazolyl H⁵ | ~7.5 | d |

| B-H | Variable (broad) | q |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the pyrazolyl rings. The spectrum, typically recorded with proton decoupling, shows distinct resonances for the three unique carbon atoms of the pyrazolyl rings.

The carbon atoms at the 3- and 5-positions of the pyrazolyl rings are generally observed at lower field compared to the carbon at the 4-position, reflecting their different electronic environments. The precise chemical shifts are valuable for confirming the identity and purity of the compound.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazolyl C³ | ~135 |

| Pyrazolyl C⁴ | ~105 |

| Pyrazolyl C⁵ | ~135 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹¹B NMR spectroscopy is a particularly powerful tool for characterizing poly(pyrazolyl)borate compounds as it directly probes the boron nucleus. The chemical shift and multiplicity of the ¹¹B signal provide definitive evidence for the formation of the bis(1-pyrazolyl)borohydride anion. The ¹¹B NMR spectrum of this compound typically exhibits a triplet, which arises from the coupling of the boron-11 (B1246496) nucleus with the two directly attached hydride protons. The chemical shift for the bis-product is distinct from that of the tris- and tetrakis-substituted scorpionate ligands. For instance, in the synthesis of potassium hydrotris(pyrazolyl)borate (KTp), the bis-product can be identified as an intermediate, with a characteristic chemical shift around -7 ppm. rsc.org The boron resonances for borohydrides are generally shifted to a higher field, in the range of -26 to -45 ppm. sdsu.edu

Advanced NMR studies, often in conjunction with computational modeling, provide deeper insights into the structure and bonding of this compound and its metal complexes. For example, scalar couplings observed in ¹³C{¹H} NMR spectra can serve as a tool to investigate metal-carbon bonding in organometallic complexes derived from these ligands. nih.gov Computational studies, such as those performed using Density Functional Theory (DFT), can be employed to calculate theoretical NMR parameters, which can then be compared with experimental data to validate structural assignments and understand electronic effects. acs.org Such studies are invaluable for rationalizing the observed chemical shifts and coupling constants, and for predicting the spectroscopic properties of new derivatives.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes (e.g., B-H Stretch)

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. In the case of this compound, the most characteristic vibrational mode is the B-H stretch. This absorption band is typically strong and appears in the region of 2200-2500 cm⁻¹. jcsp.org.pkresearchgate.net The exact position of the B-H stretching frequency can be influenced by the coordination environment of the borohydride moiety. For related poly(pyrazolyl)borate compounds, such as potassium hydrotris(3-phenylpyrazolyl)borate (KTpPh), the B-H stretch is observed around 2403 cm⁻¹. rsc.org The presence of this strong band is a key diagnostic feature confirming the integrity of the borohydride core of the ligand. Other bands corresponding to the vibrations of the pyrazolyl rings, such as C-H, C=N, and C=C stretching modes, are also observed in the spectrum.

Table 3: Characteristic IR Absorption Frequencies for Poly(pyrazolyl)borates

| Vibrational Mode | Frequency Range (cm⁻¹) |

| B-H Stretch | 2200 - 2500 |

| C-H Stretch (aromatic) | 3000 - 3150 |

| C=N Stretch | 1500 - 1550 |

| C=C Stretch | 1400 - 1450 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for the precise determination of the molecular weight and elemental composition of this compound. The exact mass of the [C₆H₈BN₄]⁻ anion can be measured with high accuracy, providing unambiguous confirmation of its chemical formula. PubChem lists the monoisotopic mass of the potassium salt as 184.0322579 Da. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing poly(pyrazolyl)borate salts. In the negative ion mode, the spectrum will show a prominent peak corresponding to the [C₆H₈BN₄]⁻ anion. Predicted collision cross-section (CCS) values for various adducts, such as [M-H]⁻ and [M+HCOO]⁻, can also be calculated and compared with experimental data to further confirm the identity of the compound. uni.lu HR-MS is particularly valuable for verifying the successful synthesis of the desired product and for identifying any potential impurities.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. For this compound, with the chemical formula C₆H₈BKN₄ and a molecular weight of 186.07 g/mol , the theoretical elemental composition can be calculated precisely. These calculated values serve as a benchmark against which experimentally determined values from combustion analysis are compared to confirm the purity and identity of a synthesized sample.

While specific experimental "found" values for this compound are reported in various research contexts, the theoretical values provide a standard reference. For instance, studies on europium(II) complexes with substituted bis(pyrazolyl)borate ligands routinely use elemental analysis to confirm the successful coordination of the ligand. nih.gov

The expected elemental composition for this compound is presented below.

Table 1: Elemental Composition of this compound

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 38.72 |

| Hydrogen | H | 4.33 |

| Boron | B | 5.81 |

| Potassium | K | 21.01 |

Note: The table is generated based on the molecular formula C₆H₈BKN₄.

X-ray Diffraction Studies (for the Ligand Anion or its Simple Derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for analysis can be challenging, extensive crystallographic data exists for its anion, dihydrobis(pyrazolyl)borate ([H₂B(pz)₂]⁻), within a variety of metal complexes and simple alkali metal derivatives. nih.govacs.org These studies reveal the anion's geometry and coordination modes.

The [H₂B(pz)₂]⁻ anion typically functions as a bidentate ligand, coordinating to a metal center through one nitrogen atom from each of the two pyrazolyl rings. nih.govresearchgate.net The geometry of the anion is well-established from diffraction studies of its complexes, such as in [Fe{H₂B(pz)₂}₂(bipy)]. researchgate.netmdpi.com

Structural studies on simple derivatives, such as the lithium and sodium salts of substituted bis(pyrazolyl)borates, provide direct insight into how the anion assembles in the solid state with alkali metals. For example, the solid-state structure of a sodium derivative, sodium dihydrobis(3-(2′-pyridyl)-pyrazol-1-yl)borate, forms a dimer. nih.govrsc.org This structure is isostructural with its lithium counterpart. In these dimers, the bis(pyrazolyl)borate ligands bridge two metal centers. nih.govrsc.org The analysis of a potassium salt of a different substituted ligand, potassium dihydrobis(3-(2′-furyl)-pyrazol-1-yl)borate, shows it crystallizing in the orthorhombic space group Pnma and forming a 2-D coordination polymer. rsc.org In this structure, the K-N coordination distance was found to be 2.7997(11) Å. rsc.org

Table 2: Crystallographic Data for a Representative Dihydrobis(pyrazolyl)borate Derivative (Sodium Dimer)

| Parameter | Value |

| Compound | [Na(Bp²⁻ᵖʸ)]₂ (Bp²⁻ᵖʸ = dihydrobis(3-(2′-pyridyl)-pyrazol-1-yl)borate) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Structural Feature | Dimeric, with Bp ligands bridging two Na⁺ centers. nih.govrsc.org |

This data is for a representative simple derivative as reported in the literature. nih.govrsc.org

Coordination Chemistry of the Bis 1 Pyrazolyl Borohydride Ligand

Ligand Properties and Coordination Modes

The dihydrobis(1-pyrazolyl)borate anion, [H₂B(pz)₂]⁻, is a versatile uninegative chelating ligand that has been extensively used in coordination and organometallic chemistry. tandfonline.com As a member of the poly(1-pyrazolyl)borate family, it is often referred to as a "second-generation" scorpionate ligand, characterized by its bidentate nature. tandfonline.com

Bidentate Coordination Mechanism to Metal Centers

The [H₂B(pz)₂]⁻ ligand coordinates to a metal center in a bidentate fashion through the two nitrogen atoms located at the 2-position of each pyrazolyl ring. This chelation results in the formation of a stable six-membered ring, which typically adopts a boat conformation. This coordination mode is a defining characteristic of its interaction with transition metals, leading to the formation of stable, neutral complexes with a general formula of M[H₂B(pz)₂]₂, particularly with divalent metal ions. Dihydrobis(1-pyrazolyl)borates are recognized as uninegative bidentate ligands that react with divalent transition metal ions to form square-planar or tetrahedral chelates. iucr.org In heteroleptic complexes, the ligand occupies two coordination sites, allowing for the inclusion of other co-ligands to satisfy the metal's coordination sphere, as seen in octahedral complexes like [Fe(H₂B(pz)₂)₂(bipy)] (where bipy is 2,2'-bipyridine). researchgate.netnih.gov

Influence of Ligand Topology on Metal Coordination Sphere

The topology of the bis(1-pyrazolyl)borohydride ligand fundamentally dictates the architecture of its metal complexes. Its design as a chelating ligand inherently promotes the formation of discrete, mononuclear species. This is in stark contrast to analogous ligands with different heterocyclic rings. For example, the dihydrobis(tetrazolyl)borate anion, which features tetrazolyl rings instead of pyrazolyl rings, acts as a bridging ligand, leading to the formation of two-dimensional coordination polymers rather than simple mononuclear complexes. hhu.de This highlights how the specific arrangement of donor atoms within the ligand framework is crucial to the resulting supramolecular structure.

Furthermore, the coordination geometry around the metal center can be finely tuned by introducing substituents onto the pyrazolyl rings of the [H₂B(pz)₂]⁻ backbone. Steric and electronic modifications to the ligand can influence the preference for one geometry over another. For instance, in Ni(II) complexes, the nature of the substituents on the pyrazole (B372694) rings can determine whether a tetrahedral or a square-planar geometry is formed. rsc.org The relatively open coordination environment provided by the bidentate [H₂B(pz)₂]⁻, compared to the more sterically demanding tridentate tris(pyrazolyl)borate ligands, allows for greater flexibility and the formation of various coordination geometries, including four-coordinate (tetrahedral or square-planar) and six-coordinate (octahedral) complexes with the inclusion of solvent or other co-ligands. tandfonline.comiucr.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes incorporating the bis(1-pyrazolyl)borohydride ligand typically involves the reaction of its potassium salt, K[H₂B(pz)₂], with a suitable first-row transition metal salt.

Complexes with First-Row Transition Metals (e.g., Ni(II), Co(II), Cu(II), Fe(II), Mn(II))

Complexes of the type M[H₂B(pz)₂]₂ have been successfully prepared for several first-row transition metals. These compounds are generally stable, colored solids. tandfonline.com While complexes for Mn(II) and Fe(III) with the unsubstituted [H₂B(pz)₂]⁻ ligand are less documented in crystallographic literature, the synthesis and structure of Ni(II), Co(II), Cu(II), and Fe(II) complexes are well-established.

The general synthetic route involves a salt metathesis reaction between K[H₂B(pz)₂] and a metal salt in a 2:1 molar ratio in an appropriate solvent. The choice of metal precursor and solvent can be tailored to isolate the desired product.

| Metal Ion | Synthetic Procedure | Stoichiometry | Product | Ref. |

| Ni(II) | Reaction of a potassium bis(pyrazolyl)borate salt with Ni(acac)₂ or NiCl₂(PPh₃)₂ in dichloromethane (B109758) or toluene (B28343). | 2:1 (Ligand:Ni) | [Ni(BBN(pz)₂)₂] | rsc.org |

| Co(II) | Reaction of K[H₂B(pz)₂] with a Co(II) salt in aqueous solution. | 2:1 (Ligand:Co) | Co[H₂B(pz)₂]₂ | tandfonline.com |

| Cu(II) | Reaction of K[H₂B(pz)₂] with a Cu(II) salt in aqueous solution. | 2:1 (Ligand:Cu) | Cu[H₂B(pz)₂]₂ | tandfonline.com |

| Fe(II) | Reaction of K[H₂B(pz)₂] with FeCl₂ in methanol (B129727) (MeOH). | 2:1 (Ligand:Fe) | [Fe(H₂B(pz)₂)₂(MeOH)₂] | iucr.org |

| Fe(II) | Reaction of [Fe(H₂B(pz)₂)₂(MeOH)₂] with 2,2'-bipyridine (B1663995) (bipy) in dichloromethane. | 1:1 (Complex:bipy) | [Fe(H₂B(pz)₂)₂(bipy)] | unl.edu |

Note: The Ni(II) synthesis uses a derivative of the ligand, K[BBN(3-R¹-4-R²-pz)₂].

X-ray crystallography is the definitive method for elucidating the precise coordination geometries of these complexes.

Nickel(II) Complexes : The geometry of Ni(II) complexes with bis(pyrazolyl)borate ligands is highly sensitive to the ligand's substituents. For the unsubstituted ligand, a square-planar geometry is observed, featuring a C–H···Ni anagostic interaction. rsc.org In contrast, introducing methyl groups onto the pyrazole rings leads to the preferential formation of tetrahedral complexes with strong C–H···Ni agostic interactions. rsc.org

Cobalt(II) and Copper(II) Complexes : Spectroscopic studies of Co[H₂B(pz)₂]₂ and Cu[H₂B(pz)₂]₂ indicate that they adopt square-planar geometries in non-coordinating solvents like benzene (B151609) and chloroform. tandfonline.com In coordinating solvents such as dimethylformamide (DMF), the spectra are consistent with the formation of six-coordinate octahedral complexes, suggesting that solvent molecules coordinate to the axial positions of the metal center. tandfonline.com

Iron(II) Complexes : The complex [Fe(H₂B(pz)₂)₂(CH₃OH)₂] has been structurally characterized, revealing a slightly distorted octahedral geometry. iucr.org The iron(II) cation is located on a center of inversion and is coordinated by four nitrogen atoms from two bidentate [H₂B(pz)₂]⁻ ligands in the equatorial plane and two oxygen atoms from methanol molecules in the axial positions. iucr.org Similarly, the spin-crossover complex [Fe(H₂B(pz)₂)₂(bipy)] also features an Fe(II) center in a pseudo-octahedral [FeN₆] environment, coordinated by two bidentate [H₂B(pz)₂]⁻ ligands and one bidentate 2,2'-bipyridine ligand. researchgate.netnih.gov

Table of Crystallographic Data for Selected Bis(1-pyrazolyl)borohydride Complexes

| Complex | Crystal System | Space Group | M-N Bond Lengths (Å) | N-M-N Bite Angle (°) | Coordination Geometry | Ref. |

|---|

| [Fe(H₂B(pz)₂)₂(MeOH)₂] | Monoclinic | P2/n | Fe-N1 = 2.164(2) Fe-N3 = 2.168(2) | N1-Fe-N3 = 84.15(7) | Distorted Octahedral | iucr.org | | [Zn(H₂B(pz)₂)₂(phen)] | Monoclinic | C2/c | Zn-N(pz) = 2.145(2) - 2.171(2) | 86.19(6) | Distorted Octahedral | iucr.org |

Note: Data for the related [Zn(H₂B(pz)₂)₂(phen)] complex is included for comparison, where phen is 1,10-phenanthroline (B135089).

Complexes with Lanthanide and Actinide Metals

Poly(1-pyrazolyl)borate ligands are known to form air and moisture-stable complexes with lanthanides and actinides. tandfonline.com The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the pyrazolyl rings, which allows for a degree of control over the coordination sphere of the metal ion. researchgate.netresearchgate.net

While much of the research has focused on the tridentate hydrotris(1-pyrazolyl)borate (Tp⁻) ligand, the bidentate dihydrobis(1-pyrazolyl)borate ([H₂B(pz)₂]⁻) also forms well-defined complexes with f-block elements. For instance, lanthanide amide complexes have been synthesized using the bis-tris(pyrazolyl)borate ligand environment. researchgate.net The synthesis of primary lanthanide amides, such as [Ln(Tp)₂(NHArCF3)] (where Ln = Y, Dy), has been achieved through both metathesis and protonolysis routes. researchgate.net

In actinide chemistry, the coordination of the B-H bond from bis(pyrazolyl)borane ligands to the actinide center is a facile process. researchgate.net Spectroscopic studies on trivalent uranium complexes with hydrobis(mercaptoimidazolyl)borate, a related ligand, have quantified the U···H-B interaction. researchgate.net Infrared spectroscopy shows a characteristic shift in the B-H stretching frequencies upon coordination, indicating a κ³-H,S,S-binding mode. researchgate.net Although direct structural data for bis(1-pyrazolyl)borohydride complexes with actinides are less common in the literature than for their tris(pyrazolyl)borohydride counterparts, the principles of coordination are analogous. The enhanced covalency in actinide-ligand bonds compared to lanthanides, due to the greater radial extension of 5f orbitals, is a key factor influencing their chemistry. nih.govnih.gov

Formation of Heterobimetallic Complexes

The formation of heterobimetallic complexes containing f-elements is an area of significant interest due to the unique reactivity these species can exhibit. nih.govchemrxiv.org The bis(pyrazolyl)borate framework, and more extensively its tris(pyrazolyl)borate analogue, has been instrumental in synthesizing such complexes.

A notable example involves the synthesis of molecular lanthanide/aluminum heterobimetallic trihydrides. nih.govchemrxiv.orgnih.gov Complexes with the general formula [Ln(Tp)₂(μ-H)₂Al(H)(N″)] (where Ln = Y, Sm, Dy, Yb and N″ = N(SiMe₃)₂) have been prepared by the insertion of aminoalane into the Ln-N amide bond of a precursor complex. nih.govchemrxiv.orgacs.org These complexes are described as bimetallic hydrides with a strong Ln-(μ-H)-Al interaction, rather than simple ion pairs. acs.org

The stability and reactivity of these heterobimetallic complexes are highly dependent on the ligand framework, which must be carefully designed to stabilize the highly electrostatic lanthanide and aluminum cations bridged by small hydride ions. nih.govchemrxiv.org While cyclopentadienyl (B1206354) ligands have also been used to synthesize Ln/Al heterobimetallic hydrides, the poly(pyrazolyl)borate ligand environment offers a versatile platform for accessing a range of such complexes. nih.govchemrxiv.org

The table below summarizes key structural data for a series of Ln/Al heterobimetallic trihydride complexes supported by the hydrotris(1-pyrazolyl)borate (Tp) ligand, which serves as a model for the potential of the bis(pyrazolyl)borohydride ligand in forming similar structures.

| Complex | Ln···Al Separation (Å) | Ln-N(κ³-Tp) Bond Distances (Å) | Al-N(N″) Bond Distance (Å) | Reference |

|---|---|---|---|---|

| [Dy(Tp)₂(μ-H)₂Al(H)(N″)] | 3.1826(6) | Consistent with literature | 1.8430(19) | nih.gov |

| [Y(Tp)₂(μ-H)₂Al(H)(N″)] | 3.1822(5) | Consistent with literature | - | nih.gov |

| [Yb(Tp)₂(μ-H)₂Al(H)(N″)] | 3.1439(9) | Consistent with literature | 1.844(3) | nih.gov |

Electronic Structure and Bonding Analysis in Metal Complexes

Nature of Metal-Ligand Interactions (e.g., Covalency, Electrostatic Contributions)

The bonding in f-element complexes is a nuanced interplay of electrostatic and covalent contributions. For lanthanides, bonding is predominantly ionic due to the limited radial extent of the 4f orbitals. nih.gov In contrast, actinides exhibit a greater degree of covalency because their 5f orbitals are more extended and can overlap more effectively with ligand orbitals. nih.govnih.gov This difference in covalency is a cornerstone for strategies aimed at separating minor actinides from lanthanides in spent nuclear fuel. nih.gov

The interaction can also involve the B-H bonds of the ligand. In a uranium(III) complex stabilized by a tridentate hydrobis(mercaptoimidazolyl)borate ligand, a U···H-B interaction was identified, suggesting a κ³-coordination mode that includes one of the B-H hydrogens. researchgate.net This demonstrates the ligand's flexibility and its ability to engage in more than simple N-donor coordination. The electrostatic field created by the ligands is a key determinant of the optical and magnetic properties of the resulting f-element compounds. nih.gov

Ligand Field Effects and Electronic Transitions in Complexes

The ligand field, which can be conceptualized as the electrostatic field generated by the surrounding ligands, plays a critical role in determining the electronic and magnetic properties of lanthanide and actinide complexes. nih.gov This field lifts the degeneracy of the f-orbitals, and the resulting energy level splitting is sensitive to the nature of the ligand, the geometry of the coordination polyhedron, and solvent interactions. nih.gov

In transition metal complexes of dihydrobis(1-pyrazolyl)borate, such as those of Co(II), Ni(II), and Cu(II), d-d electronic transitions are observed in the visible region of their electronic absorption spectra. tandfonline.com For example, the spectrum of Co(H₂BPz₂)₂ shows a well-resolved triplet between 587–502 nm, which is characteristic of tetrahedral Co(II) and is assigned to the ⁴T₁(P) ← ⁴A₂(F) transition. tandfonline.com The UV spectra of these complexes are dominated by intense charge-transfer (CT) bands arising from metal-to-ligand (d → π*) transitions. tandfonline.com

For lanthanide complexes, the ligand field splitting has a profound impact on their magnetic and optical properties. It induces magnetic anisotropy, which is the source of paramagnetic NMR shifts, and influences nuclear spin relaxation. nih.gov Furthermore, the ligand field affects the energies of 4f-5d electronic transitions, which are often observed in the UV-visible spectra of certain Ln(II) and Ln(III) complexes and are responsible for their luminescence properties. rsc.org The study of these electronic transitions is crucial for the design of new emissive lanthanide-based materials for applications such as organic light-emitting diodes (OLEDs). rsc.org

The table below presents the electronic absorption data for several transition metal complexes with the dihydrobis(1-pyrazolyl)borate ligand, illustrating the characteristic electronic transitions.

| Complex | Solvent | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| Co(H₂BPz₂)₂ | Benzene | 587, 550, 502 | ⁴T₁g(P) ← ⁴A₂g(F) | tandfonline.com |

| Cu(H₂BPz₂)₂ | Benzene | 517 | ²B₂g ← ²B₁g | tandfonline.com |

| Cu(H₂BPz₂)₂ | DMF | 603 | ²T₂g ← ²Eg | tandfonline.com |

Applications in Chemical Transformations and Catalysis

Role as a Reducing Agent in Organic Synthesis

The hydride nature of the bis(1-pyrazolyl)borohydride anion imparts it with reducing capabilities, making it a subject of interest in organic synthesis for the transformation of various functional groups.

Chemoselectivity and Stereoselectivity in the Reduction of Organic Functional Groups (e.g., Carbonyl Compounds)

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.orgyoutube.com While general reducing agents like sodium borohydride (B1222165) are widely used, the steric and electronic properties of the bis(1-pyrazolyl)borohydride ligand can offer unique selectivity. The two pyrazolyl substituents attached to the boron atom modify its reactivity compared to the parent borohydride anion.

Detailed studies on the chemoselectivity of potassium bis(1-pyrazolyl)borohydride are not extensively documented in readily available literature. However, the reduction of aldehydes and ketones with complex hydrides like lithium aluminum hydride and sodium borohydride proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com The presence of the bulky pyrazolyl groups in this compound is expected to influence the steric approach to the carbonyl group, potentially leading to different diastereoselectivity in the reduction of chiral ketones compared to less hindered borohydrides. For instance, in the reduction of cyclic ketones, the approach of the hydride from the less hindered face is a key factor in determining the stereochemical outcome. libretexts.org The specific stereochemical effects of using this compound for such reductions remain an area for further investigation.

Comparative Studies with Related Borohydride Derivatives in Reduction Reactions

The reactivity of borohydride reagents can be significantly tuned by replacing the hydrogen atoms with other substituents. A comparative study between nanoparticles of iron synthesized using sodium borohydride (nFe(BH4)) and sodium dithionite (B78146) (nFe(S2O4)) demonstrated marked differences in their reductive capabilities. The nFe(BH4) particles showed complete reduction of trichloroethylene, while nFe(S2O4) particles were unable to achieve the same, highlighting the profound impact of the synthetic route and the nature of the reducing agent on the reactivity of the resulting materials. nih.gov

Catalytic Activity of Bis(1-pyrazolyl)borohydride Metal Complexes

The bis(1-pyrazolyl)borate anion, often abbreviated as Bp, serves as a versatile bidentate ligand in coordination chemistry, forming stable complexes with a variety of transition metals. These complexes have shown promise as catalysts in a range of chemical transformations.

The synthesis of metal complexes containing the dihydrobis(pyrazolyl)borate ligand has been reported for various metals, including manganese and rhenium. rsc.org For instance, the reaction of BrM(CO)₅ (where M = Mn or Re) with potassium dihydrobis(pyrazolyl)borate yields crystalline complexes of the type [{H₂B(N₂C₃H₃)₂}M(CO)₃(pyrazole)]. rsc.org Similarly, nickel(II) complexes with substituted bis(pyrazolyl)borate ligands have been prepared and characterized, exhibiting interesting structural features. rsc.org The catalytic potential of these and other bis(pyrazolyl)borate metal complexes is an active area of research.

Investigations into Catalytic Mechanisms

Understanding the mechanism by which these complexes catalyze reactions is crucial for their rational design and optimization. For example, copper complexes of fluorinated bis- and tris(pyrazolyl)borates have been shown to catalyze nitrene insertion into C-H bonds. researchgate.net Mechanistic studies, including kinetic analyses, revealed a pseudo-first-order dependence on both the copper catalyst and the organoazide precursor, suggesting an electrophilic nitrene transfer mechanism. researchgate.net

In a different catalytic system, copper(II) complexes of hexyl bis(pyrazolyl)acetate ligands have been utilized as catalysts for allylic oxidation. mdpi.com While the exact mechanism is complex, it is known to involve copper(I) and copper(II) species. mdpi.com Similarly, the mechanism of action for copper complexes in other transformations is believed to be influenced by the redox state of the metal and the coordination environment provided by the ligand. nih.gov

Ligand Design and its Impact on Catalytic Performance

The ability to modify the structure of the bis(pyrazolyl)borate ligand by introducing substituents on the pyrazolyl rings provides a powerful tool to fine-tune the steric and electronic properties of the resulting metal complexes, and consequently, their catalytic performance.

The influence of ligand design on catalytic activity has been demonstrated in copper-catalyzed C-H amination and aziridination reactions using heteroscorpionate ligands from the bis(pyrazolyl)methane family. It was observed that not only the nature of the third donor atom but also the substituents on the pyrazolyl rings have a significant impact on the stability and reactivity of the copper nitrene intermediates. researchgate.net In the context of oxo-transfer reactions catalyzed by dioxo-Mo(VI) tris(pyrazolyl)borate complexes, a quantitative analysis of ligand effects (QALE) showed that the initial step of the reaction is primarily controlled by steric factors of the phosphine (B1218219) substrate. nih.gov This highlights the intricate interplay between ligand sterics and electronics in dictating the outcome of a catalytic reaction. The development of binucleating bis(pyrazolyl)alkane ligands has also provided a platform for studying metal-metal cooperativity in catalysis, where the modular nature of the ligands allows for systematic investigation of structure-activity relationships. acs.org

Exploration in Electrochemical Systems (e.g., as Redox Mediators for Fundamental Studies)

The electrochemical behavior of metal complexes is a key aspect of their application in areas such as catalysis and materials science. Metal complexes of poly(pyrazolyl)borate ligands, including bis(pyrazolyl)borate derivatives, have been investigated for their redox properties.

Electrochemical studies on homoleptic divalent and trivalent metal-bis[poly(pyrazolyl)borate] complexes, where the poly(pyrazolyl)borate is hydrotris(pyrazolyl)borate (Tp) or its derivatives, have been reported. researchgate.netnih.gov These studies show that the redox potentials of the M(III)/M(II) couple are influenced by the substituents on the pyrazolyl rings, with more electron-donating groups leading to more negative redox potentials. researchgate.netnih.gov For some cobalt and manganese complexes, the electron transfer is coupled with a change in the metal's spin state. researchgate.netnih.gov

Specifically for bis(pyrazolyl)borate containing complexes, the first examples of spin crossover iron(II) complexes with the dihydrobis(1-pyrazolyl)borate ligand, [FeL{H₂B(pz)₂}₂] (where L is 1,10-phenanthroline (B135089) or 2,2'-bipyridine), have been synthesized and characterized. nih.gov These complexes exhibit a spin transition between a high-spin and a low-spin state, which is a key property for potential applications in molecular switches and data storage. nih.gov Furthermore, redox-active nickel and cobalt tris(pyrazolyl)borate dithiocarbamate (B8719985) complexes have been studied, where the complexes undergo a reversible one-electron oxidation centered on the metal. nih.gov The redox potential of these complexes was found to be influenced by the nature of the dithiocarbamate ligand. nih.gov These studies demonstrate the potential of bis(pyrazolyl)borate ligands to support redox-active metal centers, opening avenues for their use as redox mediators in fundamental electrochemical investigations and for the development of new functional materials.

Theoretical and Computational Investigations of Potassium Bis 1 Pyrazolyl Borohydride and Its Complexes

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool for elucidating the intricacies of the [H₂B(pz)₂]⁻ anion and its metal complexes. These calculations allow for a detailed understanding of their geometric and electronic properties.

Electronic Structure and Geometrical Optimization of the Ligand and its Metal Complexes

Similarly, for platinum(II) complexes with substituted bis(pyrazolyl)borate ligands, DFT calculations have been employed to rationalize their structural and photophysical properties. acs.org For example, in a cyclometalated platinum(II) complex featuring a bis(3-(trifluoromethyl)-1H-pyrazol-1-yl)borate ligand, the Pt-N bond lengths were determined to be 2.083(2) Å and 2.113(2) Å. acs.org The geometry around the platinum center deviates slightly from an ideal square-planar arrangement, a detail accurately captured by DFT optimizations. acs.org

The electronic structure of the bis(pyrazolyl)borate ligand itself is characterized by the nitrogen lone pairs of the pyrazolyl rings, which are the primary sites for metal coordination. The Highest Occupied Molecular Orbitals (HOMOs) are typically localized on the pyrazolyl rings and the borohydride (B1222165) moiety, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are distributed over the pyrazole (B372694) rings. This electronic arrangement makes the ligand a strong sigma donor. In metal complexes, the nature of the frontier orbitals is a combination of ligand-based orbitals and metal d-orbitals, which dictates the electronic and photophysical properties of the complex. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for Bis(pyrazolyl)borate Metal Complexes

| Complex | Metal | Bond/Angle | Experimental (Å/°) | Calculated (DFT) (Å/°) | Reference |

| {Fe[H₂B(Pz)₂]₂(phen)} (High Spin, 293 K) | Fe(II) | Fe-N(pz) | 2.212(4) | - | nih.gov |

| Fe-N(pz) | 2.158(4) | - | nih.gov | ||

| Fe-N(phen) | 2.203(4) | - | nih.gov | ||

| {Fe[H₂B(Pz)₂]₂(phen)} (Low Spin, 139 K) | Fe(II) | Fe-N(pz) | 2.025(5) | - | nih.gov |

| Fe-N(pz) | 2.007(5) | - | nih.gov | ||

| Fe-N(phen) | 2.039(5) | - | nih.gov | ||

| [Pt(C^C*)(H₂B(3-CF₃-pz)₂)] | Pt(II) | Pt-N(pz) | 2.083(2) | - | acs.org |

| Pt-N(pz) | 2.113(2) | - | acs.org | ||

| N(pz)-Pt-N(pz) | 81.24(8) | - | acs.org | ||

| [Ni(H₂B(pz)₂)₂] (Square-planar) | Ni(II) | Ni-N | - | ~2.0 | rsc.org |

Note: Calculated values are often presented for related or substituted systems in the literature. Direct computational data for the unsubstituted K[H₂B(pz)₂] is less common in comparative studies.

Energetic Analysis of Conformational Isomers and Reaction Pathways

The flexibility of the bis(pyrazolyl)borate ligand allows for the existence of different conformational isomers, particularly in the way the pyrazolyl rings are oriented with respect to the B-H bonds. DFT calculations are crucial for determining the relative energies of these conformers and identifying the most stable structures. Database analysis and molecular mechanics have shown that tris(pyrazolyl)borate ligands can act like molecular vises, adapting their conformation to the size of the coordinated metal ion. nih.gov While specific energetic data for the conformational isomers of the free [H₂B(pz)₂]⁻ anion are not extensively tabulated in the literature, the principles of conformational flexibility are well-established for the broader scorpionate family. nih.govnih.gov

Furthermore, DFT is employed to investigate reaction pathways, such as ligand substitution or catalytic cycles involving bis(pyrazolyl)borate metal complexes. For instance, in Ni(II) complexes, a 1,2-borotropic shift has been observed, leading to a transformation from a tetrahedral to a square-planar geometry. rsc.org Theoretical calculations help to elucidate the mechanism and the energetic barriers associated with such rearrangements. rsc.org

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm structural assignments and understand electronic properties.

For ¹¹B NMR spectroscopy, the chemical shift provides information about the coordination environment of the boron atom. In situ ¹¹B-NMR spectroscopy has been used to track the formation of scorpionate ligands. rsc.org For potassium hydrotris(pyrazolyl)borate, a related compound, the ¹¹B NMR spectrum shows a doublet at approximately -7.01 ppm with a coupling constant (¹JBH) of around 99.5 Hz. rsc.org For dihydrobis(pyrazolyl)borate derivatives, the ¹¹B chemical shifts are also characteristic. nih.gov

Vibrational frequencies, particularly the B-H stretching frequency in the infrared (IR) spectrum, are sensitive to the ligand's coordination mode. For potassium hydrotris(3,5-dimethylpyrazolyl)borate, the B-H stretch is observed around 2438 cm⁻¹. rsc.org DFT calculations can accurately predict these vibrational frequencies. acs.org It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. youtube.comnist.gov

Table 2: Representative Spectroscopic Data for Scorpionate Ligands and their Complexes

| Compound/Complex | Spectroscopy | Parameter | Experimental Value | Calculated (DFT) Value | Reference |

| Potassium hydrotris(3,5-dimethylpyrazolyl)borate | ¹¹B NMR | δ (ppm) | -7.01 | - | rsc.org |

| ¹JBH (Hz) | 99.5 | - | rsc.org | ||

| IR | ν(B-H) (cm⁻¹) | 2438 | - | rsc.org | |

| [Fe{H₂B(pz)₂}₂(bipy)] (HS state) | Raman | Fe-N stretch (cm⁻¹) | ~400-500 | Supported by theory | acs.org |

| [Ni(PhTttBu)(SC₆F₅)] (related thiolate complex) | Resonance Raman | ν(Ni-S) (cm⁻¹) | 404 | - | nih.gov |

Advanced Bonding Analyses (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

To gain deeper insights into the nature of chemical bonds within these systems, advanced bonding analyses like the Quantum Theory of Atoms in Molecules (QTAIM) are utilized. QTAIM analyzes the electron density topology to characterize chemical bonds, identifying bond critical points (BCPs) and quantifying properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points.

While specific QTAIM studies focused solely on Potassium Bis(1-pyrazolyl)borohydride are not prevalent in the searched literature, the principles can be applied. For the K-N interactions in the solid state, one would expect them to be predominantly ionic, characterized by low electron density and a positive Laplacian at the BCP. The B-N and B-H bonds within the anion would exhibit covalent character, with higher electron density and a negative Laplacian at the BCP.

In metal complexes, QTAIM can be used to probe the nature of the metal-ligand bonds. For instance, in a study of magnesium and potassium scorpionate complexes, DFT calculations were used to analyze the molecular electrostatic potential, which complements the insights from QTAIM by visualizing the charge distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net

Structural Modifications and Functionalization of the Bis 1 Pyrazolyl Borohydride Ligand

Influence of Ligand Modification on Coordination Chemistry and Reactivity

Modifying the bis(1-pyrazolyl)borohydride ligand framework directly translates to altered coordination behavior and chemical reactivity of its metal complexes.

In a study involving nickel(II) complexes, the choice of substituent on the bis(pyrazolyl)borate ligand dictated the resulting coordination geometry. rsc.org For instance, the unsubstituted ligand (R¹=R²=H) yielded a square-planar complex, whereas ligands with methyl substituents (R¹=Me, R²=H or Br) preferentially formed tetrahedral complexes featuring strong C-H···Ni agostic interactions. rsc.org This demonstrates how subtle ligand modifications can favor different electronic configurations and geometries for the same metal ion.

The stability of complexes can also be affected. Careful ligand design is essential for stabilizing complexes with highly electrostatic cations, such as in lanthanide/aluminum heterobimetallic hydrides, where the size of the substituents plays a critical role. nih.govacs.org

Ligand modifications can steer the course of a chemical reaction, leading to different products or altering catalytic selectivity. The steric bulk of a ligand can completely change a reaction pathway. For example, when a nickel(II) precursor was reacted with a bis(pyrazolyl)borate ligand bearing a sterically demanding 3-isopropyl substituent, the reaction led to the hydrolysis and cleavage of one of the ligand's B–N bonds. rsc.org This outcome was not observed with less hindered ligands, which formed stable square-planar or tetrahedral complexes. rsc.org

Furthermore, ligand substitution can influence intramolecular rearrangements. In the formation of a tetrahedral nickel complex with a 3-methyl-substituted ligand, a 1,2-borotropic shift (migration of the boron group between the two nitrogen atoms of a pyrazole (B372694) ring) was observed. rsc.org This rearrangement did not occur with a 3-methyl-4-bromo-substituted analogue, highlighting the subtle electronic and steric influences on reaction mechanisms. rsc.org In some cases, the reactivity of the B-H bonds on the ligand itself can be altered. Reactions of K[H₂B(pz)₂] with a ruthenium precursor in methanol (B129727) resulted in the functionalization of the boron center to form a B(OMe)₂ group, a pathway not seen under different conditions. acs.org

Structure-Property Relationships in Modified Bis(1-pyrazolyl)borohydride Systems

A clear relationship exists between the molecular structure of a modified bis(1-pyrazolyl)borohydride ligand and the resulting physicochemical properties of its metal complexes. By tuning the ligand's structure, properties such as spin-state crossover behavior, redox potentials, and photoluminescence can be systematically controlled.

Studies on iron(II) poly(pyrazolyl)borate complexes have been instrumental in elucidating these relationships. The spin-crossover (SCO) behavior, where a complex can switch between high-spin and low-spin states with temperature, is highly sensitive to substituent effects and intramolecular distortions of the ligand. acs.org

The introduction of electron-withdrawing groups provides another clear example of a structure-property relationship. Five platinum(II) complexes featuring bis(3-(trifluoromethyl)-pyrazolyl)-borate ligands were synthesized, and all were found to emit green-blue light. acs.org The electron-deficient nature of the ligand directly influences the electronic structure of the complex and, consequently, its photophysical properties, with quantum yields ranging from 32% to 56%. acs.org

The table below provides examples of these structure-property relationships.

| Structural Modification | Affected Property | Observed Effect | Example System |

|---|---|---|---|

| Introduction of bulky substituents (e.g., 3-isopropyl) | Coordination Geometry & Reaction Pathway | Favors tetrahedral over square-planar geometry; can lead to B-N bond cleavage. rsc.org | Ni(II) complexes |

| Introduction of EWGs (e.g., -CF₃) | Photoluminescence | Leads to green-blue light emission with high quantum yields. acs.org | Pt(II) complexes |

| Variation of pyrazolyl substituents | Spin-State Crossover (SCO) | Influences the temperature and completeness of the spin transition. etsu.eduacs.org | Fe(II) complexes |

| Introduction of bulky groups | Catalytic Activity | Creates vacant coordination sites, enabling catalytic processes. acs.org | General transition metal complexes |

Q & A

Q. What are the critical handling and storage protocols for Potassium Tris(1-pyrazolyl)borohydride in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and decomposes above 200°C. Store in airtight containers under inert gas (e.g., argon) at room temperature, away from strong oxidizers or acids. Use glove boxes or desiccators for handling to prevent hydrolysis. Wear nitrile gloves, safety goggles, and lab coats, and ensure local exhaust ventilation to minimize inhalation of dust .

Q. How can researchers characterize the purity and stability of Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Employ thermal gravimetric analysis (TGA) to assess decomposition profiles (>200°C) and differential scanning calorimetry (DSC) to study phase transitions. Use powder X-ray diffraction (PXRD) to confirm crystallinity and NMR spectroscopy (¹H, ¹¹B) to verify structural integrity. Monitor moisture content via Karl Fischer titration .

Q. What synthetic routes are available for preparing Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : A common method involves reacting potassium borohydride (KBH₄) with 1H-pyrazole under controlled conditions. Variations include solvent choice (e.g., THF or diglyme) and heating to 60–80°C. Steric hindrance from bulky pyrazole substituents can impede synthesis; thus, substituent size must be optimized .

Advanced Research Questions

Q. How does steric hindrance influence the coordination chemistry of Potassium Tris(1-pyrazolyl)borohydride derivatives?

- Methodological Answer : Bulky substituents on the pyrazole ring (e.g., 3,5-di-tert-butyl groups) hinder ligand coordination to metal centers. To study this, compare reaction yields and spectroscopic data (IR, NMR) of derivatives with varying substituents. Computational modeling (DFT) can predict steric effects on bond angles and coordination geometries .

Q. What strategies resolve contradictions in reported catalytic activity of Potassium Tris(1-pyrazolyl)borohydride complexes?

- Methodological Answer : Discrepancies may arise from solvent polarity, counterion effects, or trace moisture. Replicate experiments under rigorously anhydrous conditions (e.g., Schlenk line) and characterize intermediates via in situ Raman spectroscopy. Use controlled doping experiments to isolate variables (e.g., water content vs. solvent choice) .

Q. How can researchers design experiments to probe the reducing properties of Potassium Tris(1-pyrazolyl)borohydride in non-aqueous media?

- Methodological Answer : Test reactivity with carbonyl compounds (e.g., aldehydes/ketones) in aprotic solvents (e.g., THF, DMF). Monitor reaction progress via GC-MS or UV-Vis spectroscopy. Compare hydride transfer efficiency to NaBH₄ or KBH₄ under identical conditions. Use electrochemical methods (cyclic voltammetry) to quantify reduction potentials .

Q. What are the challenges in synthesizing air-stable metal complexes using Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Oxidative degradation can occur during ligand substitution. Use inert-atmosphere techniques (glove boxes) and stabilize intermediates with chelating ligands. Analyze air-exposed samples via XPS to identify oxidation products (e.g., borate oxides). Modify ligand electronics (e.g., electron-withdrawing groups) to enhance metal-ligand bond strength .

Data Analysis and Experimental Design

Q. How should researchers approach contradictory thermal stability data for Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Discrepancies in decomposition temperatures may stem from impurities or measurement techniques. Repeat TGA/DSC analyses with high-purity samples and standardized heating rates (e.g., 10°C/min). Cross-validate with mass spectrometry to identify gaseous decomposition products (e.g., H₂, pyrazole derivatives) .

Q. What frameworks (e.g., FINER criteria) guide hypothesis development for studying this compound’s reactivity?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to anhydrous solvents and inert-atmosphere equipment.

- Interesting : Focus on understudied applications (e.g., catalysis in green chemistry).

- Novel : Explore hybrid materials (e.g., metal-organic frameworks).

- Ethical : Adhere to waste disposal protocols for boron-containing byproducts.

- Relevant : Align with sustainable chemistry goals (e.g., mercury remediation) .

Safety and Compliance

Q. What are the ecotoxicological implications of Potassium Tris(1-pyrazolyl)borohydride in lab waste streams?

- Methodological Answer :

While not classified as hazardous, boron derivatives can accumulate in aquatic systems. Neutralize waste with dilute HCl to form boric acid, which is less toxic. Follow local regulations for boron disposal (e.g., pH adjustment, precipitation as borate salts). Monitor effluent using ICP-MS for boron content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.